Cas no 1806514-79-3 (Ethyl 4-bromo-2-(3-methoxy-3-oxopropyl)phenylacetate)

Ethyl 4-bromo-2-(3-methoxy-3-oxopropyl)phenylacetate is a brominated phenylacetate derivative with a methoxycarbonylpropyl substituent, serving as a versatile intermediate in organic synthesis. Its key structural features include an ethyl ester group and a bromine atom at the para position, enhancing reactivity for further functionalization. The compound is particularly useful in cross-coupling reactions, such as Suzuki or Heck couplings, due to the presence of the bromo substituent. The methoxycarbonylpropyl side chain offers additional flexibility for derivatization, making it valuable in pharmaceutical and agrochemical research. Its stability under standard conditions and well-defined reactivity profile contribute to its utility in complex synthetic pathways.
Ethyl 4-bromo-2-(3-methoxy-3-oxopropyl)phenylacetate structure
1806514-79-3 structure
Product Name:Ethyl 4-bromo-2-(3-methoxy-3-oxopropyl)phenylacetate
CAS No:1806514-79-3
MF:C14H17BrO4
MW:329.186383962631
CID:4979309
Update Time:2025-06-14

Ethyl 4-bromo-2-(3-methoxy-3-oxopropyl)phenylacetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4-bromo-2-(3-methoxy-3-oxopropyl)phenylacetate
    • Inchi: 1S/C14H17BrO4/c1-3-19-14(17)9-11-4-6-12(15)8-10(11)5-7-13(16)18-2/h4,6,8H,3,5,7,9H2,1-2H3
    • InChI Key: ZLYUQCCSFRLJAY-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(CC(=O)OCC)=C(C=1)CCC(=O)OC

Computed Properties

  • Exact Mass: 328.03102 g/mol
  • Monoisotopic Mass: 328.03102 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 8
  • Complexity: 306
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 52.6
  • Molecular Weight: 329.19

Ethyl 4-bromo-2-(3-methoxy-3-oxopropyl)phenylacetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A013013812-250mg
Ethyl 4-bromo-2-(3-methoxy-3-oxopropyl)phenylacetate
1806514-79-3 97%
250mg
489.60 USD 2021-06-25
Alichem
A013013812-500mg
Ethyl 4-bromo-2-(3-methoxy-3-oxopropyl)phenylacetate
1806514-79-3 97%
500mg
806.85 USD 2021-06-25
Alichem
A013013812-1g
Ethyl 4-bromo-2-(3-methoxy-3-oxopropyl)phenylacetate
1806514-79-3 97%
1g
1,519.80 USD 2021-06-25

Additional information on Ethyl 4-bromo-2-(3-methoxy-3-oxopropyl)phenylacetate

Research Brief on Ethyl 4-bromo-2-(3-methoxy-3-oxopropyl)phenylacetate (CAS: 1806514-79-3) in Chemical Biology and Pharmaceutical Applications

Ethyl 4-bromo-2-(3-methoxy-3-oxopropyl)phenylacetate (CAS: 1806514-79-3) is a synthetic intermediate of growing interest in chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This compound, characterized by its brominated phenylacetate structure, serves as a key building block for the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors and receptor modulators. Recent studies have highlighted its potential in targeting inflammatory pathways and metabolic disorders, positioning it as a valuable scaffold for medicinal chemistry.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the use of Ethyl 4-bromo-2-(3-methoxy-3-oxopropyl)phenylacetate as a precursor for the synthesis of novel nonsteroidal anti-inflammatory drugs (NSAIDs). The study demonstrated that derivatives of this compound exhibited selective inhibition of cyclooxygenase-2 (COX-2) with reduced gastrointestinal toxicity compared to traditional NSAIDs. The bromine moiety at the 4-position was found to enhance binding affinity to the COX-2 active site, while the ester groups provided metabolic stability.

Another significant application of this compound was reported in a recent Bioorganic & Medicinal Chemistry Letters article, where it was utilized in the development of small-molecule modulators of G-protein-coupled receptors (GPCRs). The researchers synthesized a library of analogs by modifying the methoxy and ethyl ester functionalities, leading to the identification of compounds with potent activity against adenosine A2A receptors, a target for neurodegenerative diseases. The study emphasized the role of 1806514-79-3 as a versatile intermediate for structure-activity relationship (SAR) studies.

From a synthetic chemistry perspective, advances in catalytic cross-coupling reactions have expanded the utility of Ethyl 4-bromo-2-(3-methoxy-3-oxopropyl)phenylacetate. A 2024 ACS Catalysis paper detailed a palladium-catalyzed Suzuki-Miyaura coupling protocol using this compound, enabling efficient access to biaryl derivatives with applications in oncology drug discovery. The bromine atom's reactivity was leveraged to introduce diverse aryl and heteroaryl groups, showcasing the compound's adaptability in modular synthesis.

Ongoing research is investigating the pharmacokinetic properties of derivatives stemming from this scaffold. Preliminary data from a 2024 European Journal of Pharmaceutical Sciences report indicate that esterase-mediated hydrolysis of the ethyl and methoxy esters in vivo can be tuned to control drug release rates, offering opportunities for prodrug design. This finding aligns with industry trends toward developing targeted therapies with improved bioavailability profiles.

In conclusion, Ethyl 4-bromo-2-(3-methoxy-3-oxopropyl)phenylacetate (1806514-79-3) represents a chemically tractable platform with demonstrated value across multiple therapeutic areas. Its unique combination of reactivity and stability continues to inspire innovative applications in medicinal chemistry, as evidenced by recent publications. Future research directions may explore its use in fragment-based drug discovery and as a cornerstone for developing covalent inhibitors through strategic manipulation of its bromine substituent.

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